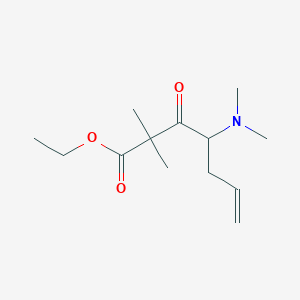
6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester is a chemical compound with a complex structure that includes a heptenoic acid backbone, a dimethylamino group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors One common method involves the esterification of 6-Heptenoic acid with ethanol in the presence of an acid catalyst to form the ethyl ester
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 3-oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the 3-oxo group can act as a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Heptenoic acid, ethyl ester: A simpler analog without the dimethylamino and 3-oxo groups.
4-Heptenoic acid, ethyl ester: Another analog with a different position of the double bond.
6-Heptenoic acid, 4-(dimethylamino)-2,2,5-trimethyl-3-oxo-, ethyl ester: A closely related compound with an additional methyl group.
Uniqueness
6-Heptenoic acid, 4-(dimethylamino)-2,2-dimethyl-3-oxo-, ethyl ester is unique due to the presence of both the dimethylamino and 3-oxo groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
651713-24-5 |
|---|---|
Fórmula molecular |
C13H23NO3 |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
ethyl 4-(dimethylamino)-2,2-dimethyl-3-oxohept-6-enoate |
InChI |
InChI=1S/C13H23NO3/c1-7-9-10(14(5)6)11(15)13(3,4)12(16)17-8-2/h7,10H,1,8-9H2,2-6H3 |
Clave InChI |
CNKJWSAMGJVNPG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C(=O)C(CC=C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



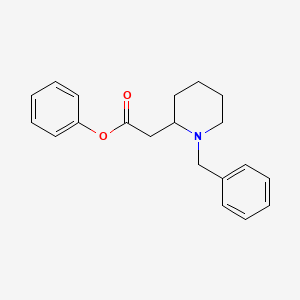

![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)


![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
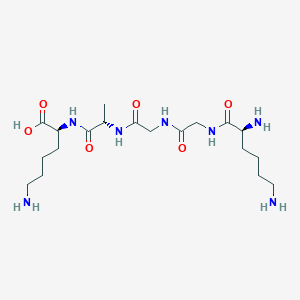
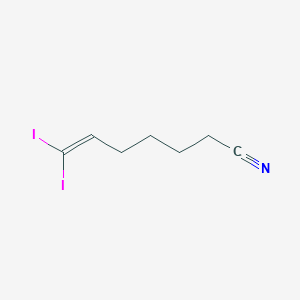


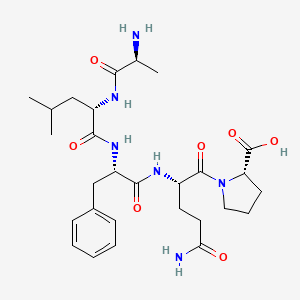
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
